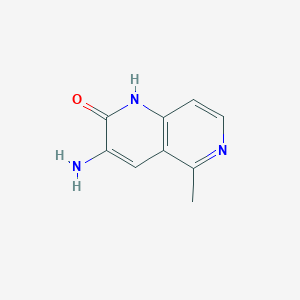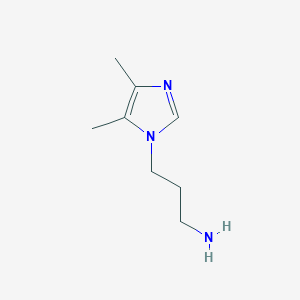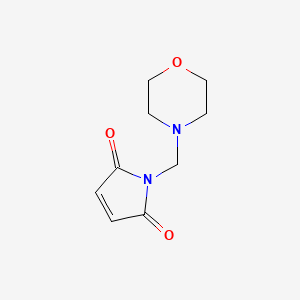![molecular formula C13H13NO B3360472 10-Methyl-6,7-dihydropyrido[1,2-a]indol-8(9H)-one CAS No. 89059-11-0](/img/structure/B3360472.png)
10-Methyl-6,7-dihydropyrido[1,2-a]indol-8(9H)-one
Descripción general
Descripción
10-Methyl-6,7-dihydropyrido[1,2-a]indol-8(9H)-one is a heterocyclic compound that belongs to the class of pyridoindoles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-6,7-dihydropyrido[1,2-a]indol-8(9H)-one can be achieved through several methods. One common approach involves the palladium-catalyzed asymmetric annulative allylic alkylation reaction of 2-[(1H-indol-2-yl)methyl]malonates with (E)-but-2-ene-1,4-diyl dicarbonates . This method provides high regio- and enantioselectivity, yielding the desired compound in moderate to good yields under mild conditions.
Another method involves the intramolecular hydroacylation of N-allylindole-2-carboxaldehydes and N-allylpyrrole-2-carboxaldehydes, which generates 7,8-dihydropyrido[1,2-a]indol-9(6H)-ones in moderate to high yields with excellent enantioselectivities .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the aforementioned synthetic routes can be adapted for large-scale production. The use of palladium-catalyzed reactions and hydroacylation processes can be optimized for industrial applications, ensuring high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
10-Methyl-6,7-dihydropyrido[1,2-a]indol-8(9H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form unsaturated derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyridoindole scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridoindoles, which can exhibit different chemical and biological properties.
Aplicaciones Científicas De Investigación
10-Methyl-6,7-dihydropyrido[1,2-a]indol-8(9H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of novel materials with unique electronic and optical properties
Mecanismo De Acción
The mechanism of action of 10-Methyl-6,7-dihydropyrido[1,2-a]indol-8(9H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, altering signal transduction pathways and affecting cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
- 6,7-Dihydroindolizin-8(5H)-one
- 7,8-Dihydropyrido[1,2-a]indol-9(6H)-one
- Dihalogenated 6,9-Dihydropyrido[1,2-a]indoles
Uniqueness
10-Methyl-6,7-dihydropyrido[1,2-a]indol-8(9H)-one is unique due to its specific methyl substitution at the 10th position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties .
Propiedades
IUPAC Name |
10-methyl-7,9-dihydro-6H-pyrido[1,2-a]indol-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-9-11-4-2-3-5-12(11)14-7-6-10(15)8-13(9)14/h2-5H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHQJEBUPCBDLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(=O)CCN2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30528181 | |
| Record name | 10-Methyl-6,7-dihydropyrido[1,2-a]indol-8(9H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30528181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89059-11-0 | |
| Record name | 10-Methyl-6,7-dihydropyrido[1,2-a]indol-8(9H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30528181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxy-4,6-dimethylimidazo[1,5-A]pyrimidine](/img/structure/B3360389.png)
![4-Methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B3360400.png)


![9H-Pyrido[3,4-b]indole-3-carboxamide](/img/structure/B3360411.png)



![2-Ethylimidazo[1,2-A]pyrimidine-3-carbaldehyde](/img/structure/B3360439.png)
![2-Isopropylimidazo[1,2-A]pyrimidine-3-carbaldehyde](/img/structure/B3360442.png)




